molecular formula C5F10O B14743506 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride CAS No. 754-49-4

2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride

Katalognummer: B14743506
CAS-Nummer: 754-49-4
Molekulargewicht: 266.04 g/mol
InChI-Schlüssel: BVKQEYOWETVJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride typically involves the fluorination of precursor compounds. One common method includes the reaction of a butanoyl fluoride derivative with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms into the molecular structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to ensure high yield and purity of the final product, which is essential for its application in various fields .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Eigenschaften

CAS-Nummer

754-49-4

Molekularformel

C5F10O

Molekulargewicht

266.04 g/mol

IUPAC-Name

2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanoyl fluoride

InChI

InChI=1S/C5F10O/c6-1(16)2(7,4(10,11)12)3(8,9)5(13,14)15

InChI-Schlüssel

BVKQEYOWETVJQK-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.